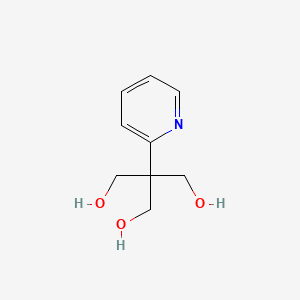

2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol

CAS No.:

Cat. No.: VC17587680

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO3 |

|---|---|

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-2-pyridin-2-ylpropane-1,3-diol |

| Standard InChI | InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-3-1-2-4-10-8/h1-4,11-13H,5-7H2 |

| Standard InChI Key | HPXKELRDJADYGQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(CO)(CO)CO |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central propane-1,3-diol backbone substituted at the C2 position with both a hydroxymethyl group and a pyridin-2-yl ring. This configuration creates a stereoelectronically rich environment, facilitating hydrogen bonding and metal coordination. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol | |

| SMILES | OCC(CO)(CO)c1ncccc1 | |

| Molecular Formula | ||

| Molecular Weight | 183.21 g/mol |

Synonyms and Related Compounds

Common synonyms include 2-(2-Pyridinyl)-1,3-propanediol and 2-(1,3-Dihydroxy-prop-2-yl)-pyridin . A structurally simpler analog, 2-pyridin-2-yl-propane-1,3-diol (CAS: 49745-42-8), lacks the hydroxymethyl group and has a molecular formula of .

Synthesis and Historical Context

Early Synthetic Approaches

Pioneering work by Lipp and Zirngibl (1906) demonstrated pyridine diol synthesis via condensation of pyridine aldehydes with glycerol derivatives under acidic conditions . Koenigs and Hoppe (1902–1903) later refined these methods using catalytic hydrogenation . While these routes yield analogs like 2-pyridin-2-yl-propane-1,3-diol, adapting them to incorporate the hydroxymethyl group remains unexplored.

Modern Methodological Gaps

No peer-reviewed protocols for synthesizing 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol exist as of 2025. Potential strategies include:

-

Hydroxymethylation: Introducing a hydroxymethyl group via formaldehyde addition to 2-pyridin-2-yl-propane-1,3-diol .

-

Enzymatic Modification: Leveraging alcohol dehydrogenases to oxidize prochiral centers, though this requires chiral resolution .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value | Source |

|---|---|---|

| Density | 1.199 g/cm³ (analog) | |

| Boiling Point | 328.4°C (analog) | |

| logP | -0.591 | |

| Water Solubility (LogSw) | -0.30 | |

| Polar Surface Area | 60.632 Ų |

The compound’s low logP and high PSA suggest preferential solubility in polar solvents like water or DMSO, aligning with its inclusion in aqueous-compatible screening libraries .

Spectroscopic Characteristics

-

NMR: Predicted NMR signals include δ 3.6–4.2 ppm (m, –OH and –CH2OH) and δ 7.2–8.6 ppm (m, pyridine-H) .

-

MS: Exact mass = 183.21 g/mol with fragmentation patterns dominated by loss of hydroxyl groups (-17 Da) .

Applications and Future Directions

Industrial Uses

-

Coordination Chemistry: As a ligand for transition metals (e.g., Ru or Ir) in catalytic systems.

-

Pharmaceutical Intermediates: Potential precursor for prodrugs via hydroxyl masking (e.g., acetylation) .

Research Priorities

-

Synthetic Optimization: Develop scalable routes using green chemistry principles.

-

Target Validation: Screen against kinase panels to identify specific targets.

-

Formulation Studies: Improve bioavailability via nanoencapsulation or prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume